molecular formula C18H21FN2O4 B2607527 1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea CAS No. 1797027-32-7

1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea

Cat. No. B2607527
CAS RN: 1797027-32-7
M. Wt: 348.374
InChI Key: NQDSMQCLPSFSIM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in the development and activation of B cells, which are important for the immune system's response to infections. TAK-659 has been developed as a potential therapeutic agent for the treatment of B cell malignancies and autoimmune diseases.

Scientific Research Applications

Photophysical Studies for Nonlinear Optical Materials In the field of materials science, derivatives similar to 1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea have been explored for their photophysical properties and potential applications in nonlinear optics. Singh and Kanvah (2001) investigated 1,2-diarylethenes with structural similarities, observing solvent polarity-dependent dual fluorescence. This characteristic, particularly in compounds exhibiting twisted intramolecular charge transfer fluorescence, suggests utility in optical materials and devices Singh & Kanvah, 2001.

Polyurea Materials Development Further applications of related urea compounds extend into the synthesis of novel polyureas with potential for various industrial and technological uses. Mallakpour and colleagues (2002) described the synthesis and characterization of new polyureas derived from 4-(4′-Methoxyphenyl)urazole, demonstrating their potential in creating materials with specific physical properties and thermal stability Mallakpour, Hajipour, & Raheno, 2002.

COX-2 Inhibition for Anti-inflammatory Applications Rullah et al. (2015) characterized 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one as a selective COX-2 inhibitor, showcasing the potential of structurally related compounds in medicinal chemistry as anti-inflammatory agents. This research underscores the importance of such compounds in developing new therapeutic agents with targeted action and minimal side effects Rullah et al., 2015.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4/c1-23-14-7-8-15(16(10-14)24-2)21-18(22)20-11-17(25-3)12-5-4-6-13(19)9-12/h4-10,17H,11H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDSMQCLPSFSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC(C2=CC(=CC=C2)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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